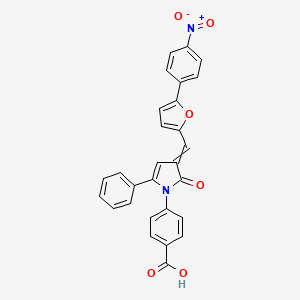
4E1RCat
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4E1RCat involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of a pyrrole ring and subsequent functionalization to introduce various substituents. The final product is obtained through a series of condensation and cyclization reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound is typically synthesized in research laboratories using standard organic synthesis techniques. The solubility of this compound in dimethyl sulfoxide (DMSO) is greater than 23.85 mg/mL, which facilitates its use in various experimental setups .
化学反応の分析
Types of Reactions
4E1RCat primarily undergoes interactions that inhibit the assembly of the eIF4F complex. It does not participate in traditional chemical reactions like oxidation or reduction but rather exerts its effects through binding interactions .
Common Reagents and Conditions
The compound is often used in combination with other reagents such as doxorubicin in experimental setups to study its synergistic effects in cancer therapy . The typical conditions involve its dissolution in DMSO and subsequent application to cell cultures or animal models.
Major Products Formed
The primary outcome of this compound’s interaction is the inhibition of cap-dependent translation, leading to reduced levels of proteins that are crucial for cancer cell survival and proliferation .
科学的研究の応用
4E1RCat has a wide range of applications in scientific research:
Cancer Research: It is used to study the inhibition of cap-dependent translation in cancer cells, thereby exploring its potential as a therapeutic agent.
Drug Resistance: Research has shown that this compound can reverse chemoresistance in tumor models, making it a valuable tool in studying drug resistance mechanisms.
作用機序
4E1RCat exerts its effects by binding to eIF4E, thereby preventing its interaction with eIF4G and 4E-BP1. This inhibition disrupts the assembly of the eIF4F complex, which is essential for the initiation of cap-dependent translation . By blocking this process, this compound reduces the synthesis of proteins that are critical for cell growth and survival, particularly in cancer cells .
類似化合物との比較
Similar Compounds
4EGI-1: Another inhibitor of the eIF4E:eIF4G interaction, which also disrupts cap-dependent translation.
Uniqueness
This compound is unique in its dual inhibition of both eIF4E:eIF4G and eIF4E:4E-BP1 interactions, making it a versatile tool for studying the regulation of translation initiation. Its ability to reverse chemoresistance and its applications in proteostasis research further distinguish it from other similar compounds .
特性
分子式 |
C28H18N2O6 |
|---|---|
分子量 |
478.5 g/mol |
IUPAC名 |
4-[3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C28H18N2O6/c31-27-21(16-24-14-15-26(36-24)19-6-12-23(13-7-19)30(34)35)17-25(18-4-2-1-3-5-18)29(27)22-10-8-20(9-11-22)28(32)33/h1-17H,(H,32,33) |
InChIキー |
BBQRBOIMSKMFFO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2C5=CC=C(C=C5)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,28E,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-dimethylphosphoryloxy-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10762321.png)
![2,2-Dimethylpropanoyloxymethyl (6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10762331.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrate](/img/structure/B10762338.png)
![3-[[(2S)-1-[4-(diaminomethylideneamino)butylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B10762342.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B10762343.png)
![2,2-dimethylpropanoyloxymethyl (6R,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10762349.png)
![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] N-[(3-fluorophenyl)-(3,4,5-trifluorophenyl)methyl]carbamate](/img/structure/B10762354.png)
![4-[(3E)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid](/img/structure/B10762356.png)
![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-Dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1S)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide](/img/structure/B10762369.png)
![3-[5-[(1-acetyl-2,3-dihydroindol-2-yl)methoxy]-3-tert-butylsulfanyl-1-[[4-(5-methoxypyrimidin-2-yl)phenyl]methyl]indol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B10762375.png)

![N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B10762410.png)
![N-[2-[2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide](/img/structure/B10762423.png)
![N-[1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B10762426.png)
